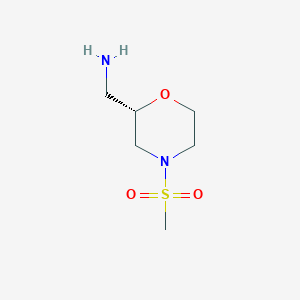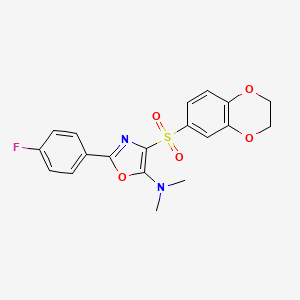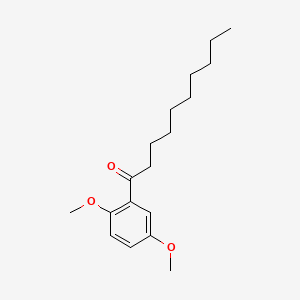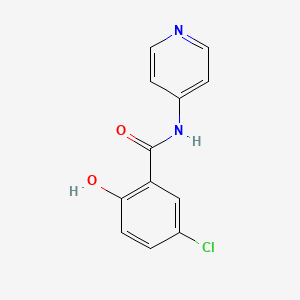
5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C12H9ClN2O2. It is a derivative of benzamide, featuring a chloro group at the 5-position, a hydroxy group at the 2-position, and a pyridin-4-yl group attached to the amide nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-aminopyridine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-aminopyridine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 5-chloro-2-oxo-N-(pyridin-4-yl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzylamine.
科学的研究の応用
5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or by inhibiting essential enzymes involved in bacterial metabolism . The exact molecular pathways and targets are still under investigation, but it is believed to involve binding to key proteins and disrupting their function .
類似化合物との比較
Similar Compounds
- 5-chloro-2-hydroxy-N-(pyridin-3-yl)benzamide
- 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide
- 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzylamine
Uniqueness
5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the chloro, hydroxy, and pyridin-4-yl groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound for medicinal and material science research .
特性
CAS番号 |
783371-31-3 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-1-2-11(16)10(7-8)12(17)15-9-3-5-14-6-4-9/h1-7,16H,(H,14,15,17) |
InChIキー |
GOFGQNJZBLJUBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


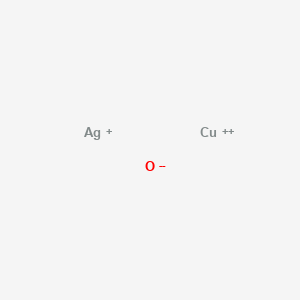
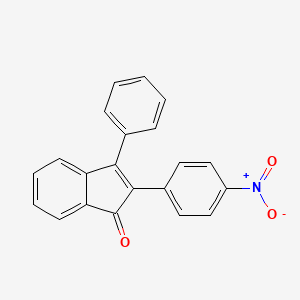
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
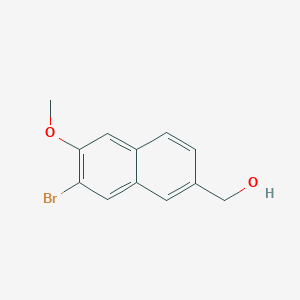
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
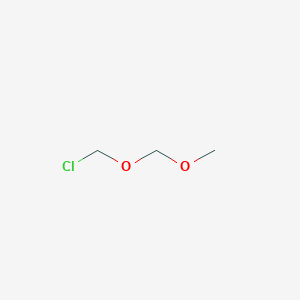

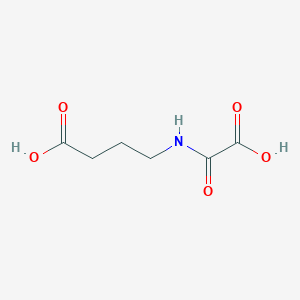

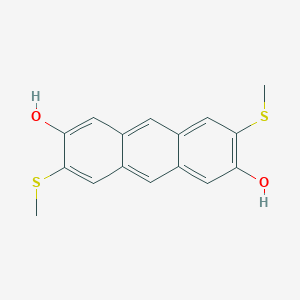
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)
